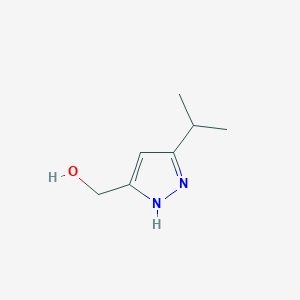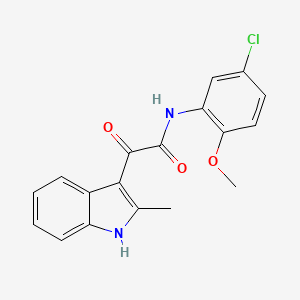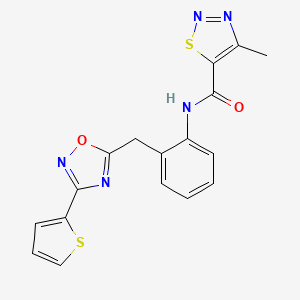
5-Isopropyl-1H-pyrazole-3-méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Mécanisme D'action
5-Isopropyl-1H-pyrazole-3-methanol acts as a positive allosteric modulator of the GABAA receptor, which means it enhances the activity of the receptor in response to the neurotransmitter gamma-aminobutyric acid (GABA). This leads to an increase in chloride ion influx, which hyperpolarizes the cell membrane and reduces neuronal excitability. The sedative and anxiolytic effects of 5-Isopropyl-1H-pyrazole-3-methanol are thought to be due to its enhancement of GABA-mediated inhibition in the brain.
Biochemical and Physiological Effects:
5-Isopropyl-1H-pyrazole-3-methanol has been shown to have sedative and anxiolytic effects in animal models, but its effects on human physiology are not yet fully understood. It has been reported to have low toxicity and no significant adverse effects in animal studies, but further research is needed to determine its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Isopropyl-1H-pyrazole-3-methanol in lab experiments is its selectivity for the GABAA receptor, which allows for specific modulation of this receptor subtype. However, its low potency and solubility may limit its usefulness in some experiments. Additionally, the synthesis of 5-Isopropyl-1H-pyrazole-3-methanol can be challenging and may require specialized equipment and expertise.
Orientations Futures
Future research on 5-Isopropyl-1H-pyrazole-3-methanol could focus on its potential therapeutic applications for anxiety disorders and insomnia, as well as its use as a tool compound for studying the GABAA receptor and its subtypes. Additional studies are needed to determine its safety and efficacy in humans, as well as its potential interactions with other drugs and compounds. Further optimization of the synthesis method for 5-Isopropyl-1H-pyrazole-3-methanol may also be of interest, as well as the development of more potent and selective modulators of the GABAA receptor.
Méthodes De Synthèse
5-Isopropyl-1H-pyrazole-3-methanol can be synthesized using various methods, including the reaction of 3,5-dimethylpyrazole with isopropyl iodide in the presence of potassium carbonate. Another method involves the reaction of 3,5-dimethylpyrazole with isopropyl alcohol in the presence of a strong acid catalyst. The yield of 5-Isopropyl-1H-pyrazole-3-methanol using these methods has been reported to be around 60-70%.
Applications De Recherche Scientifique
- Propriétés anti-inflammatoires: Ce composé a été étudié pour ses effets anti-inflammatoires potentiels. Les chercheurs explorent sa capacité à moduler les voies inflammatoires, ce qui en fait un candidat pour le développement de médicaments .
- Activité antioxydante: Les propriétés antioxydantes du composé peuvent contribuer à la protection cellulaire contre le stress oxydatif, ce qui est pertinent dans diverses conditions de santé .
- Bloc de construction pour les composés hétérocycliques: Les scientifiques l'utilisent comme précurseur dans la synthèse de divers composés hétérocycliques. Son cycle pyrazole sert d'échafaudage polyvalent pour créer de nouvelles molécules avec des propriétés diverses .
- Applications catalytiques: Les chercheurs ont exploré son potentiel catalytique dans les réactions organiques, telles que la formation de liaisons C–C ou les processus de cyclisation .
- Initiateur de polymérisation: Le composé peut agir comme un initiateur dans les réactions de polymérisation, conduisant à la formation de polymères fonctionnalisés avec des propriétés spécifiques .
- Modification des polymères: Il peut être utilisé pour modifier les polymères existants, en améliorant leur stabilité thermique ou d'autres caractéristiques .
- Conception de chromophore: Les chercheurs étudient ses propriétés optiques, y compris les spectres d'absorption et d'émission. Il pourrait servir de chromophore dans les matériaux pour capteurs ou dispositifs optoélectroniques .
- Applications optiques non linéaires: La structure du composé suggère un potentiel pour les matériaux optiques non linéaires, utiles dans des dispositifs comme les convertisseurs de fréquence ou les modulateurs .
- Développement de pesticides: Les caractéristiques structurelles du composé le rendent intéressant pour la conception de nouveaux pesticides ou insecticides. Les chercheurs explorent son efficacité contre des ravageurs spécifiques .
- Composé odorant: Son profil olfactif unique pourrait trouver des applications dans l'industrie des parfums. Les aromaticiens et les parfumeurs étudient ses propriétés sensorielles .
Chimie médicinale et développement de médicaments
Synthèse organique et catalyse
Science des matériaux et chimie des polymères
Matériaux optiques et capteurs
Agrochimie et lutte antiparasitaire
Industrie des arômes et des parfums
Propriétés
IUPAC Name |
(3-propan-2-yl-1H-pyrazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)7-3-6(4-10)8-9-7/h3,5,10H,4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBQFAYMQULYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B2454801.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2454803.png)

![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2454808.png)
![7-[(4-chlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2454809.png)



![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2454813.png)

![3-(Methylsulfanyl)-1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2454820.png)

